Ethyl 3-(2,6-Dichlorophenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(2,6-Dichlorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,6-dichlorophenyl group attached to a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,6-Dichlorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2,6-dichlorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(2,6-dichlorophenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(2,6-dichlorophenyl)-3-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2,6-Dichlorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,6-Dichlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Ethyl 3-(2,4-Dichlorophenyl)-3-hydroxypropanoate
- Ethyl 3-(2,6-Difluorophenyl)-3-hydroxypropanoate
- Ethyl 3-(2,6-Dibromophenyl)-3-hydroxypropanoate
Comparison: Ethyl 3-(2,6-Dichlorophenyl)-3-hydroxypropanoate is unique due to the presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring. This structural feature imparts distinct chemical and biological properties compared to its analogs with different substituents. For example, the dichloro compound may exhibit different reactivity and binding affinity to biological targets compared to difluoro or dibromo analogs.
Properties
Molecular Formula |
C11H12Cl2O3 |
---|---|
Molecular Weight |
263.11 g/mol |
IUPAC Name |
ethyl 3-(2,6-dichlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12Cl2O3/c1-2-16-10(15)6-9(14)11-7(12)4-3-5-8(11)13/h3-5,9,14H,2,6H2,1H3 |
InChI Key |
YUPVHXPDROOEFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC=C1Cl)Cl)O |
Origin of Product |
United States |
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